molecular formula C10H11N3O4 B2774316 4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid CAS No. 327026-20-0

4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid

Cat. No.: B2774316
CAS No.: 327026-20-0
M. Wt: 237.215
InChI Key: WVYWIVZMXIVOBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid typically involves the reaction of pyridine-4-carboxylic acid hydrazide with succinic anhydride under controlled conditions . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

While specific industrial production methods for 4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions for industrial-scale production, and implementing purification techniques such as recrystallization or chromatography to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazino derivatives.

Scientific Research Applications

4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-[N’-(pyridine-3-carbonyl)-hydrazino]-butyric acid
  • 4-Oxo-4-[N’-(pyridine-2-carbonyl)-hydrazino]-butyric acid

Uniqueness

4-Oxo-4-[N’-(pyridine-4-carbonyl)-hydrazino]-butyric acid is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-oxo-4-[2-(pyridine-4-carbonyl)hydrazinyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4/c14-8(1-2-9(15)16)12-13-10(17)7-3-5-11-6-4-7/h3-6H,1-2H2,(H,12,14)(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYWIVZMXIVOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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